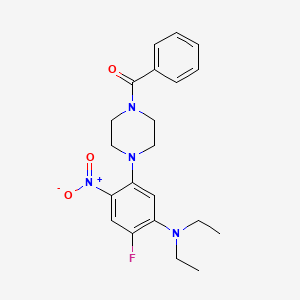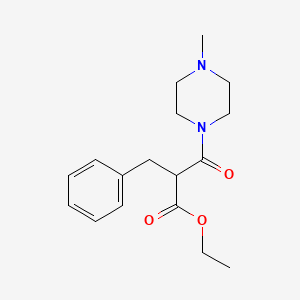![molecular formula C18H18Cl2O4 B3936439 4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936439.png)
4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde
Descripción general
Descripción
4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as CM16, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CM16 is a synthetic derivative of the natural compound vanillin, and it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, this compound has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which could have potential implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
Direcciones Futuras
There are several future directions for research on 4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans and to determine optimal dosages and administration routes.
Propiedades
IUPAC Name |
4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O4/c1-22-17-11-13(12-21)7-8-15(17)23-9-2-3-10-24-16-6-4-5-14(19)18(16)20/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFYFSXFUKNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3936356.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene](/img/structure/B3936370.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)
![3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)
![2-bromo-4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3936395.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene](/img/structure/B3936404.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936416.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936422.png)
![2-(2,2-diphenylethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3936427.png)

![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3936441.png)